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Compound of Interest

Compound Name: GDC-0339

Cat. No.: B8571123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information regarding the development and subsequent

discontinuation of the pan-Pim kinase inhibitor, GDC-0339. The content is structured to address

potential questions from researchers who may be working with or investigating compounds

related to GDC-0339 or the Pim kinase pathway.

Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of GDC-0339 discontinued?

The development of GDC-0339, a first-generation pan-Pim inhibitor, was halted due to the

observation of an off-target safety signal.[1] While specific details of the adverse events have

not been publicly disclosed, this finding led to the decision to cease its clinical progression.

Q2: What was the intended therapeutic target and mechanism of action for GDC-0339?

GDC-0339 was designed as a potent, orally bioavailable, small-molecule inhibitor of all three

isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).[2][3] Pim kinases

are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets

for cancer therapy, particularly in hematological malignancies like multiple myeloma.[4][5] The

intended mechanism of action was to suppress tumor growth by inhibiting the downstream

signaling pathways mediated by Pim kinases.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8571123?utm_src=pdf-interest
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.bioworld.com/articles/641446-genentech-presents-novel-series-of-pan-pim-kinase-inhibitors-candidate-disclosed?v=preview
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://www.benchchem.com/product/b8571123?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30715878/
https://pubmed.ncbi.nlm.nih.gov/37290996/
https://ascellahealth.com/in-the-news/another-pi-3-k-inhibitor-will-be-withdrawn-from-u-s-market
https://juniperpublishers.com/ctoij/CTOIJ.MS.ID.556241.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8571123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What preclinical evidence supported the initial development of GDC-0339?

GDC-0339 demonstrated promising preclinical activity. It showed potent inhibition of Pim

kinases at the nanomolar level and exhibited dose-dependent tumor growth inhibition in human

multiple myeloma xenograft mouse models.[2][6][7] The compound was also reported to have

good oral bioavailability and was generally well-tolerated in preclinical studies.[2][7]

Q4: Is there a successor to GDC-0339?

Yes, following the discontinuation of GDC-0339, a second-generation pan-Pim inhibitor, GDC-

0570 (also known as NB004), was developed.[1] This next-generation inhibitor was optimized

to maintain potent Pim kinase inhibition while improving the off-target selectivity profile to avoid

the safety signals observed with GDC-0339.[1] GDC-0570 has entered Phase 1 clinical trials.

Troubleshooting and Experimental Considerations
Issue: Replicating preclinical efficacy data of GDC-0339.

If you are using GDC-0339 as a tool compound and are encountering difficulties in replicating

previously reported efficacy, consider the following:

Compound Quality: Ensure the purity and integrity of your GDC-0339 sample through

analytical methods such as LC-MS and NMR.

Metabolic Stability: GDC-0339 is known to be metabolized by the cytochrome P450 enzyme

CYP1A1.[8] This metabolic pathway could affect the compound's effective concentration in in

vitro and in vivo systems. Consider using cell lines with varying CYP1A1 expression levels or

co-administering CYP1A1 inhibitors in mechanistic studies.

Off-Target Effects: Be aware of the potential for off-target activities, which were the cause of

its clinical discontinuation. When interpreting experimental results, consider the possibility

that observed phenotypes may not be solely due to Pim kinase inhibition.

Quantitative Data Summary
The following tables summarize the key preclinical data for GDC-0339.

Table 1: In Vitro Potency of GDC-0339 against Pim Kinases
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Target Ki (nM)

Pim-1 0.03

Pim-2 0.1

Pim-3 0.02

(Source: MedchemExpress)[2][3]

Table 2: In Vivo Efficacy of GDC-0339 in Multiple Myeloma Xenograft Models

Xenograft Model Dose
Tumor Growth Inhibition
(TGI)

RPMI 8226 100 mg/kg 90%

MM.1S 100 mg/kg 60%

(Source: Genentech

presentation at 248th ACS

National Meeting)[6]

Table 3: Pharmacokinetic Properties of GDC-0339

Parameter Value

Half-life (t1/2) 0.9 h

Predicted Human Half-life 3.2 h

Predicted Oral Bioavailability 58%

(Source: MedchemExpress, Genentech

presentation at 248th ACS National Meeting)[2]

[6]

Methodologies for Key Experiments
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While detailed, step-by-step protocols for Genentech's proprietary studies on GDC-0339 are

not publicly available, the following outlines the general methodologies for the types of

experiments cited:

Kinase Inhibition Assays (Ki Determination): These assays typically involve incubating the

purified recombinant Pim kinase enzymes with a fluorescently labeled ATP-competitive probe

and varying concentrations of the inhibitor (GDC-0339). The displacement of the probe by

the inhibitor is measured, and the Ki is calculated from the resulting dose-response curves.

Cell Viability Assays (IC50 Determination): Multiple myeloma cell lines (e.g., MM.1S) are

treated with a range of GDC-0339 concentrations for a specified period (e.g., 72 hours). Cell

viability is then assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-

Glo). The IC50 value, the concentration at which 50% of cell growth is inhibited, is

determined by fitting the data to a dose-response curve.

Xenograft Tumor Models: Human multiple myeloma cells (e.g., RPMI 8226, MM.1S) are

implanted subcutaneously into immunocompromised mice. Once tumors are established, the

mice are treated with GDC-0339 or a vehicle control, typically via oral gavage, for a defined

period. Tumor volume is measured regularly to determine the extent of tumor growth

inhibition.
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Caption: Simplified Pim kinase signaling pathway and the inhibitory action of GDC-0339.
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Caption: Logical workflow of GDC-0339's development to its discontinuation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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